molecular formula C11H12N2OS B029730 p-Hydroxylevamisole CAS No. 69359-04-2

p-Hydroxylevamisole

Cat. No. B029730
CAS RN: 69359-04-2
M. Wt: 220.29 g/mol
InChI Key: QBEDXUHDXKEDES-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Hydroxylevamisole belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids . It is also known as 4-Hydroxy Levamisole . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

Levamisole is synthesized through various methods . One method involves getting (S)-3-(2-hydroxy-2-phenylethyl)-2-iminothiazolidinone hydrochloride and adding it to a four-necked flask with mechanical stirring. Hydrochloric acid is added, and the temperature is controlled at 45-50℃. Chlorosulfonic acid is added dropwise with stirring, and the reaction temperature is strictly controlled at 45-50℃ during the dropwise addition .


Molecular Structure Analysis

The molecular formula of p-Hydroxylevamisole is C11H12N2OS . The exact mass is 220.07 and the molecular weight is 220.290 . The structure of p-Hydroxylevamisole is physically similar to powder cocaine .


Chemical Reactions Analysis

Levamisole is rapidly absorbed from the gastrointestinal tract and has a plasma half-life of 3–8 hours . It is metabolized to aminorex, a compound with amphetamine-like psychostimulatory properties and a long half-life . The main metabolite present in urine is p-hydroxylevamisole and its glucuronide-conjugated derivatives .


Physical And Chemical Properties Analysis

p-Hydroxylevamisole is a white powder with a “fish scale” appearance . It is physically similar to powder cocaine . The plasma elimination half-life of levamisole is 5.6 +/- 2.5 hours .

Scientific Research Applications

Pharmacokinetics in Cancer Treatment

One application of p-Hydroxylevamisole is in the field of cancer treatment, particularly for patients with colorectal cancer undergoing 5-fluorouracil (5-FU) therapy. A study by Gwilt et al. (2000) explored its pharmacokinetics, revealing that the pharmacokinetics of levamisole, which metabolizes into p-Hydroxylevamisole, are not significantly altered by concurrent 5-FU administration. This suggests potential use in combination therapies.

Metabolism and Pharmacokinetics

In terms of metabolism and pharmacokinetics, Kouassi et al. (1986) developed a method for quantifying levamisole and p-Hydroxylevamisole in human plasma and urine. This study provides insights into the metabolism of levamisole and its conversion to p-Hydroxylevamisole, suggesting its importance in hepatic metabolism.

High-Dose Studies in Advanced Cancer

Research by Reid et al. (1998) investigated the use of high-dose levamisole in combination with 5-FU in patients with advanced cancer. This study found that levamisole, which metabolizes to p-Hydroxylevamisole, can be administered safely at higher doses with 5-FU, indicating its potential for more intensive cancer treatment regimens.

Levamisole Potentiation of Fluorouracil

The study by Kovach et al. (1992) looked into the potential of levamisole and its metabolites, including p-Hydroxylevamisole, to potentiate the antiproliferative activity of 5-FU. This study’s findings support the use of levamisole and its metabolites in enhancing the effectiveness of cancer therapies.

Synthesis and Antiangiogenic Activity in Cancer Research

Hansen et al. (2012) investigated N-alkylated analogues of levamisole, including p-Hydroxylevamisole, for their antiangiogenic activity, which is crucial in cancer treatment. The study, available at Hansen et al. (2012), found that certain analogues were more effective than levamisole itself, indicating a potential avenue for developing new cancer therapies.

Immunomodulatory Effects

Levamisole, which is metabolized to p-Hydroxylevamisole, has been studied for its immunomodulatory effects, as demonstrated in the research by Undiandeye et al. (2014) on goats vaccinated against Peste des petits ruminants. This study suggests the potential of p-Hydroxylevamisole in enhancing immune responses, which could have implications for vaccine efficacy and immune system modulation in various diseases.

properties

IUPAC Name

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDXUHDXKEDES-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219446
Record name 4-Hydroxylevamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxylevamisole

CAS RN

69359-04-2
Record name 4-Hydroxylevamisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069359042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxylevamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-LEVAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0IVI400Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Hydroxylevamisole
Reactant of Route 2
p-Hydroxylevamisole
Reactant of Route 3
p-Hydroxylevamisole
Reactant of Route 4
p-Hydroxylevamisole
Reactant of Route 5
p-Hydroxylevamisole
Reactant of Route 6
p-Hydroxylevamisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.